![molecular formula C22H22F2N4O2 B2664325 4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775311-27-7](/img/structure/B2664325.png)
4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C22H22F2N4O2 and its molecular weight is 412.441. The purity is usually 95%.
BenchChem offers high-quality 4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Serotonin Antagonist Activity
The compound shows promise in the area of neuroscience, particularly as a serotonin antagonist. Watanabe et al. (1992) synthesized derivatives exhibiting potent 5-HT2 antagonist activity, which could have implications for the treatment of psychiatric disorders such as depression and anxiety. These derivatives displayed greater 5-HT2 antagonist activity than ritanserin, a known compound in this category, without showing alpha-1 antagonist activity in vivo (Watanabe et al., 1992).
EGFR Inhibitor for Anti-cancer Activity
Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, revealing their potential as EGFR inhibitors with anti-cancer properties. This suggests the compound's relevance in developing new cancer treatments, particularly for tumors dependent on EGFR signaling pathways (Karayel, 2021).
Antituberculosis Activity
Jeankumar et al. (2013) explored the compound's application in combating Mycobacterium tuberculosis. They found that certain derivatives were effective against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, showing promise as novel antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Properties
Suresh et al. (2016) synthesized a new series of derivatives exhibiting significant antibacterial and antifungal activity. This suggests the compound's potential use in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Suresh et al., 2016).
properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2/c1-14-2-5-17(12-19(14)24)21(29)27-10-8-16(9-11-27)20-25-26-22(30)28(20)13-15-3-6-18(23)7-4-15/h2-7,12,16H,8-11,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRVTCDYILSVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one |
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